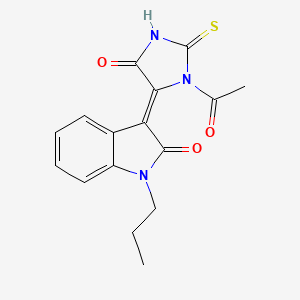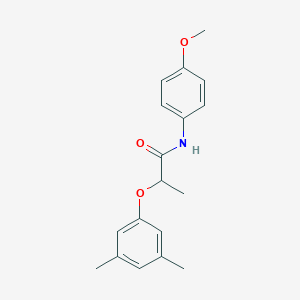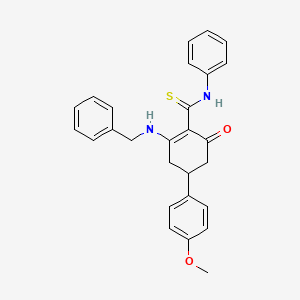![molecular formula C16H17F3N2OS B4051294 4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B4051294.png)
4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine
Vue d'ensemble
Description
4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine is a useful research compound. Its molecular formula is C16H17F3N2OS and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.10136883 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Compounds with intricate molecular structures, including those with oxazoline and thiomorpholine functionalities, have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These antagonists are significant in clinical applications for their efficacy in emesis and depression treatments. For instance, a study by Harrison et al. (2001) details an orally active, water-soluble NK1 receptor antagonist demonstrating high affinity and effectiveness in pre-clinical tests relevant to emesis and depression. This research underlines the therapeutic potential of such compounds in addressing significant health concerns (Harrison et al., 2001).
Antimicrobial Activities
Derivatives of triazoles, oxazoles, and thiomorpholines have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) and Bektaş et al. (2010) synthesized new 1,2,4-triazoles and evaluated them for antimicrobial activities, showcasing the potential of such compounds in developing new antimicrobial agents. These studies demonstrate the versatility of compounds with triazole cores in combating microbial resistance, a growing concern in the medical field (Bayrak et al., 2009); (Bektaş et al., 2010).
Luminescent Lanthanide Ion Complexes
The synthesis of luminescent lanthanide ion complexes with oxazoline derivatives, as explored by de Bettencourt-Dias et al. (2007), indicates the potential for such compounds in the development of new materials for technological applications. These complexes exhibit significant luminescence, suggesting applications in sensors, lighting, and display technologies (de Bettencourt-Dias et al., 2007).
Organic Light-Emitting Diodes (OLEDs)
Homoleptic cyclometalated iridium complexes, incorporating functionalities similar to those in the queried compound, have been studied for their application in OLEDs. Tsuboyama et al. (2003) demonstrated the efficiency of such complexes in producing high-efficiency and pure-red emission in OLED devices. This research highlights the importance of structural modification in optimizing the luminescent properties of these complexes for practical applications (Tsuboyama et al., 2003).
Propriétés
IUPAC Name |
5-methyl-4-(thiomorpholin-4-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-11-14(10-21-6-8-23-9-7-21)20-15(22-11)12-2-4-13(5-3-12)16(17,18)19/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEMOWCFIUNUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chlorobenzyl)-5-{[(3-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4051223.png)
![5-[(2,4-dichlorophenyl)amino]-5-oxo-2-propylpentanoic acid](/img/structure/B4051231.png)
![methyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4051237.png)
![5-acetyl-4-[5-(4-bromophenyl)-2-furyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4051245.png)
![[2-chloro-4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4051246.png)
![3-(2-methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4051247.png)
![1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4051251.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide](/img/structure/B4051264.png)

![methyl 2-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4051277.png)
![3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4051282.png)
![2-[3-oxo-3-(3-phenyl-1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4051287.png)
